

# An In-Depth Technical Guide to Yadanzioside C

## (CAS Number 95258-16-5)

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### Compound of Interest

Compound Name: **Yadanzioside C**

Cat. No.: **B1682346**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Yadanzioside C** is a naturally occurring quassinoid glycoside isolated from the seeds of *Brucea javanica* (L.) Merr., a plant used in traditional medicine with known antileukemic properties. As a member of the quassinoid family, **Yadanzioside C** is characterized by a complex, highly oxygenated tetracyclic triterpene structure. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for **Yadanzioside C**, intended to support ongoing research and drug development efforts in oncology.

## Physicochemical Properties

The fundamental physicochemical properties of **Yadanzioside C** are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

Property	Value	Source
CAS Number	95258-16-5	--INVALID-LINK--
Molecular Formula	C <sub>34</sub> H <sub>46</sub> O <sub>17</sub>	--INVALID-LINK--
Molecular Weight	726.72 g/mol	--INVALID-LINK--
Appearance	White Powder	--INVALID-LINK--
Purity	≥98% (by HPLC)	--INVALID-LINK--
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	--INVALID-LINK--
Storage	Short-term (days to weeks): 2-8°C; Long-term (months to years): -20°C	--INVALID-LINK--

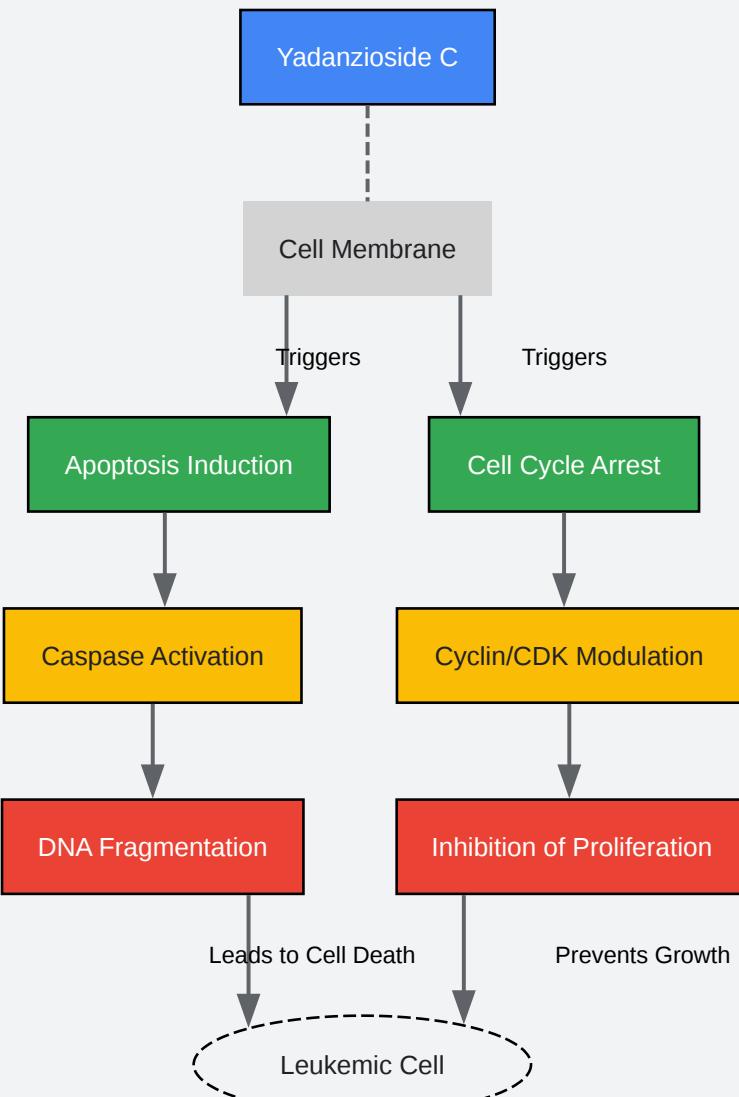
## Biological Activity and Mechanism of Action

**Yadanzioside C** has demonstrated notable antileukemic activity. Quassinooids, the class of compounds to which **Yadanzioside C** belongs, are known to exhibit a range of biological effects, including antitumor activities. While the specific molecular mechanism of **Yadanzioside C** is not yet fully elucidated, the antineoplastic effects of related quassinooids often involve the induction of apoptosis and cell cycle arrest in cancer cells.

### Hypothesized Signaling Pathway for Antileukemic Activity

Based on the known mechanisms of other anticancer agents targeting leukemia, a possible signaling pathway for **Yadanzioside C** could involve the modulation of key proteins in apoptosis and cell cycle regulation. A hypothetical pathway is depicted below.

### Hypothesized Signaling Pathway of Yadanzioside C in Leukemia Cells



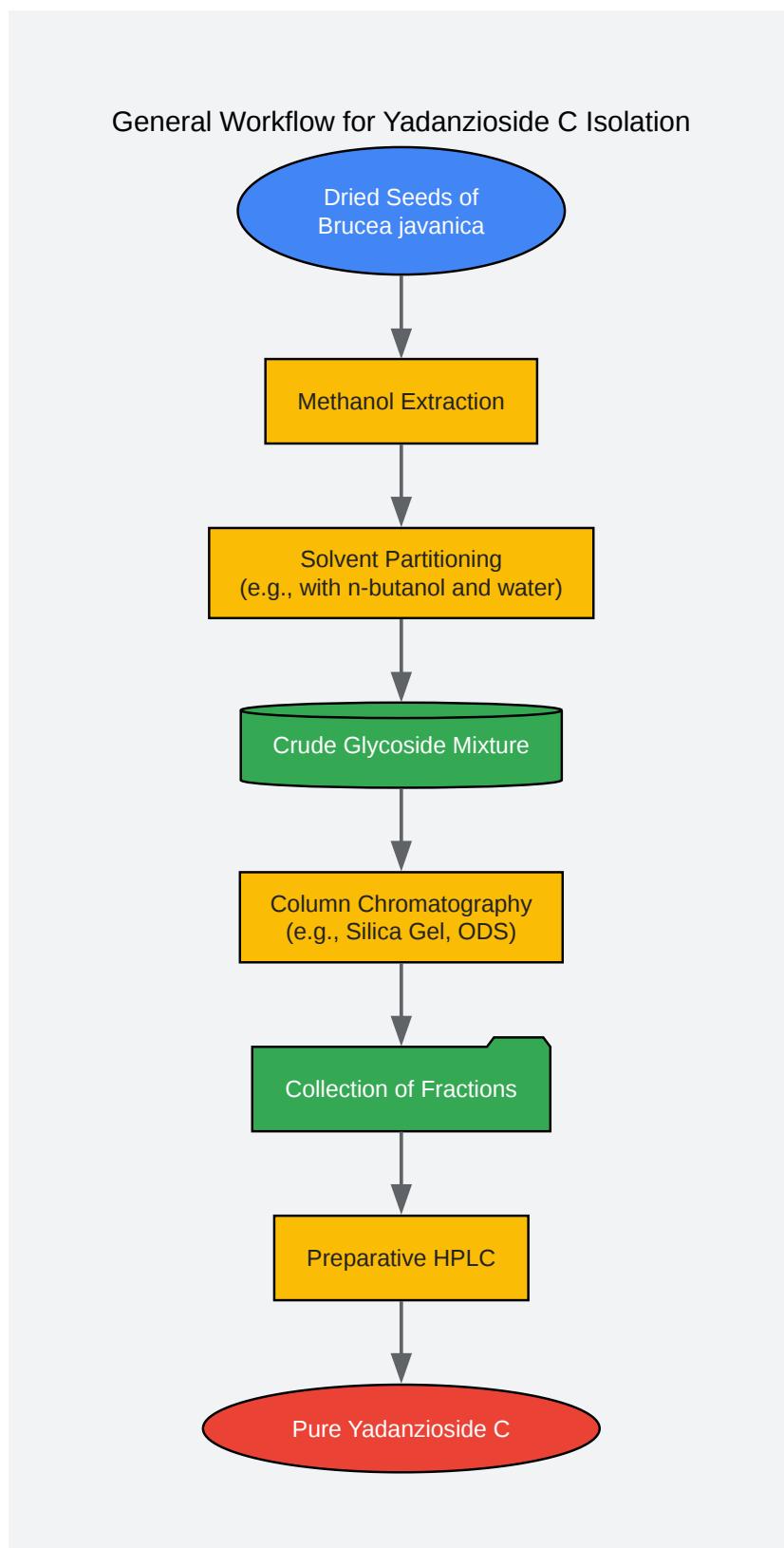
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Caption: Hypothesized mechanism of **Yadanzioside C**'s antileukemic action.

## Experimental Protocols

# Isolation and Purification of Yadanzioside C from Brucea javanica

The following is a generalized workflow for the isolation and purification of **Yadanzioside C** from the seeds of *Brucea javanica*.



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Caption: A typical experimental workflow for isolating **Yadanzioside C**.

### Methodology:

- Extraction: The dried and powdered seeds of *Brucea javanica* are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
- Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with different solvents, such as n-butanol, to separate compounds based on polarity. The glycoside-rich fraction is typically found in the n-butanol layer.
- Column Chromatography: The crude glycoside mixture is subjected to column chromatography over silica gel or octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, for example, a chloroform-methanol-water mixture, to separate the components.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Yadanzioside C**, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC to yield the pure compound.

## In Vitro Antileukemic Activity Assessment

### MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

### Methodology:

- Cell Seeding: Leukemia cell lines (e.g., K562, MOLM-13) are seeded in 96-well plates at a predetermined density (e.g.,  $1 \times 10^5$  cells/mL) and incubated overnight.
- Compound Treatment: Cells are treated with various concentrations of **Yadanzioside C** (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

- Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

### Clonogenic Assay for Colony Formation

The clonogenic assay assesses the ability of single cells to undergo unlimited division and form colonies.

#### Methodology:

- Cell Treatment: A suspension of leukemia cells is treated with different concentrations of **Yadanzioside C** for a defined period.
- Plating: After treatment, the cells are washed and plated in a semi-solid medium (e.g., methylcellulose-based medium) in culture dishes at a low density.
- Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.
- Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. A colony is typically defined as a cluster of at least 50 cells.
- Analysis: The survival fraction is calculated by comparing the number of colonies in the treated groups to the number of colonies in the untreated control group.

## Conclusion

**Yadanzioside C** is a promising natural product with demonstrated antileukemic activity. This guide provides foundational information on its properties and relevant experimental procedures to facilitate further investigation into its therapeutic potential. The elucidation of its precise mechanism of action and signaling pathways remains a key area for future research, which will be critical for its development as a potential anticancer agent.

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